2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
Overview
Description
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide is a chemical compound belonging to the class of chloroacetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamide moiety
Mechanism of Action
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, which can then influence cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide . These factors could include pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It’s known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s thought that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 4-methoxybenzylamine with chloroacetic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions. This method ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: The reduction product is this compound amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a herbicidal agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-N-(4-methoxyphenyl)nicotinamide
2-Chloro-N-(4-methoxyphenyl)acetamide
2-Chloro-N-(4-methoxyphenyl)benzamide
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMTAIXCJTUHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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